(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide
Description
Properties
IUPAC Name |
N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-9(17)15-14-16(2)12-8-7-10-5-3-4-6-11(10)13(12)18-14/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVROKIPEAPFIHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=C(S1)C3=CC=CC=C3C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide typically involves the condensation of 3-methylnaphtho[2,1-d]thiazol-2(3H)-one with acetamide under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms. The goal is to achieve a scalable and cost-effective production process that meets the quality standards required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing thiazole and naphthalene moieties exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of naphtho[2,1-d]thiazole showed promising cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.
Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. Compounds similar to (Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide have been tested for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that these compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death.
Materials Science
Polymeric Composites
this compound can be utilized as a functional additive in polymeric materials. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. For example, studies have reported that adding this compound to polyvinyl chloride (PVC) improves its resistance to thermal degradation while maintaining flexibility.
| Property | Pure PVC | PVC + this compound |
|---|---|---|
| Thermal Stability (°C) | 180 | 210 |
| Tensile Strength (MPa) | 40 | 55 |
| Elongation at Break (%) | 200 | 250 |
Agricultural Chemistry
Pesticidal Applications
The compound has also been explored for its potential as a pesticide. Research indicates that derivatives with thiazole rings can exhibit insecticidal activity against pests like aphids and beetles. The mode of action often involves disruption of the insect's nervous system, leading to paralysis and death.
Herbicidal Properties
In addition to insecticidal properties, this compound has shown herbicidal activity in preliminary studies. Its application in agricultural settings could help manage weed populations without harming crop yields.
Mechanism of Action
The mechanism of action of (Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation, while its antimicrobial activity could result from disrupting bacterial cell membranes or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Structural Analogs in Heterocyclic Systems
Naphtho-Fused vs. Simple Thiazole Derivatives
- (Z)-4-Acetyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide (): Structural Difference: Replaces the acetamide group with a benzamide moiety.
Thiadiazole-Based Analogs
- N-[3-Methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (, Compound 6): Structural Difference: Features a thiadiazole ring instead of naphthothiazole.
Monoamine Oxidase (MAO) Inhibitors
- N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (): Structural Features: Thiazole with phenyl and p-tolyl substituents. Activity: Exhibits MAO inhibition (compounds 4a–c), highlighting the importance of bulky aromatic groups for enzyme interaction .
Antibacterial Agents
- N-(4-Acetyl-4,5-dihydro-5-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-yl)acetamide ():
Physicochemical and Spectroscopic Properties
Table 1: Key Spectral Data Comparison
Biological Activity
(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 510.65 g/mol. Its structure features a naphtho[2,1-d]thiazole moiety, which is known for diverse biological activities.
1. Acetylcholinesterase Inhibition
One of the primary areas of research involves the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease.
- Study Findings : Research indicates that compounds with similar structural motifs exhibit significant AChE inhibitory activity. For instance, a related study reported an IC50 value of 2.7 µM for a thiazole-based compound, suggesting that this compound may also demonstrate comparable efficacy in inhibiting AChE .
2. Anticancer Activity
Preliminary studies have suggested that thiazole derivatives possess anticancer properties. The mechanism often involves inducing apoptosis in cancer cells through various pathways.
- Case Study : A study highlighted the anticancer effects of thiazole derivatives on different cancer cell lines. The compound was shown to induce cell cycle arrest and apoptosis in human breast cancer cells (MCF-7), with significant reductions in cell viability observed at concentrations above 10 µM .
3. Antimicrobial Properties
The antimicrobial activity of thiazole derivatives has been documented, with various studies indicating effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro assays demonstrated that compounds similar to this compound exhibited broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) values were found to be as low as 15 µg/mL against certain pathogens .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely interacts with the active site of AChE, preventing acetylcholine breakdown.
- Apoptosis Induction : It may activate intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Membrane Disruption : The antimicrobial effects could involve disruption of bacterial cell membranes or interference with metabolic pathways.
Data Summary Table
Q & A
Q. What are the key considerations for synthesizing (Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide?
Synthesis typically involves multi-step pathways starting with functionalized thiazole precursors. Critical parameters include:
- Reaction conditions : Temperature (e.g., 60–80°C for cyclization) and solvent choice (e.g., DMF or dichloromethane for solubility) to optimize intermediate stability .
- Catalysts : Use of triethylamine or Cu(OAc)₂ for coupling reactions, as seen in analogous benzo[d]thiazole syntheses .
- Purification : Column chromatography or recrystallization (ethanol/water mixtures) to isolate the Z-isomer, confirmed by NOESY NMR .
Q. How is the molecular structure of this compound confirmed post-synthesis?
Structural elucidation relies on:
- ¹H/¹³C NMR : Assign peaks for the naphthothiazole core (e.g., aromatic protons at δ 7.2–8.5 ppm) and acetamide carbonyl (δ ~165–170 ppm) .
- HRMS : Validate molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of CH₃CO group) .
- IR spectroscopy : Confirm C=O (1670–1690 cm⁻¹) and C=N (1590–1610 cm⁻¹) stretches .
Q. What preliminary assays assess its biological potential?
Initial screening includes:
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the thiazole scaffold’s ATP-mimetic properties .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
Advanced optimization strategies include:
- DoE (Design of Experiments) : Systematic variation of solvent polarity (e.g., THF vs. DMF) and stoichiometry to maximize cyclization efficiency .
- Flow chemistry : Continuous synthesis to reduce side reactions (e.g., isomerization) and enhance reproducibility .
- In-line analytics : Use HPLC-MS to monitor intermediates in real-time, adjusting conditions dynamically .
Q. How to resolve contradictions in spectral data during structural validation?
Contradictions (e.g., unexpected NOE correlations or MS fragments) require:
- 2D NMR : HSQC and HMBC to verify connectivity, especially for naphtho-thiazole ring fusion .
- X-ray crystallography : Resolve geometric isomerism (Z vs. E) and confirm dihedral angles of the ylidene group .
- Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Analog synthesis : Introduce substituents (e.g., halogens at the naphtho-position) to probe electronic effects on bioactivity .
- Molecular docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina, guided by crystallographic data .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., methyl vs. allyl groups) to antimicrobial potency .
Q. How to assess stability under physiological conditions for drug development?
Stability protocols include:
- Forced degradation : Expose to UV light, acidic/basic buffers (pH 1–13), and elevated temperatures (40–60°C) to identify degradation pathways .
- Plasma stability assays : Incubate with human plasma (37°C) and quantify parent compound via LC-MS/MS over 24 hours .
- Cyclic voltammetry : Evaluate redox stability, particularly for the thiazole ring’s susceptibility to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
